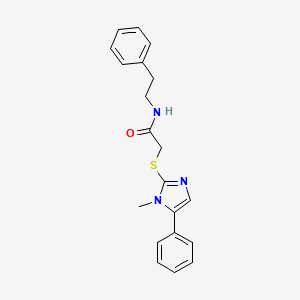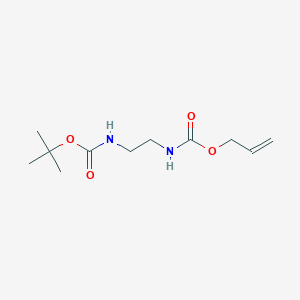
N-ALloc-N'-Boc-ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Alloc-N’-Boc-ethylenediamine is a chemical compound that has gained significance in the scientific community due to its various physical, chemical, and biological properties. It is a derivative of ethylenediamine, where one nitrogen atom is protected by an allyloxycarbonyl (Alloc) group and the other by a tert-butoxycarbonyl (Boc) group. These protecting groups are commonly used in organic synthesis to prevent unwanted reactions at the nitrogen atoms during multi-step synthetic processes.
Mechanism of Action
Target of Action
N-ALloc-N’-Boc-ethylenediamine is primarily used in the synthesis of amides . The primary targets of this compound are amines, specifically N-Alloc-, N-Boc-, and N-Cbz-protected amines . These amines are common functional groups in chemistry and are often employed with protecting groups to reduce the production of undesired side products .
Mode of Action
The compound interacts with its targets through a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . This process involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . These intermediates then react with Grignard reagents to produce the corresponding amides .
Biochemical Pathways
The biochemical pathway primarily affected by N-ALloc-N’-Boc-ethylenediamine is the synthesis of amides . Amides are important in nature as they provide the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds . The downstream effects of this pathway include the production of various drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors .
Result of Action
The result of N-ALloc-N’-Boc-ethylenediamine’s action is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Action Environment
The action of N-ALloc-N’-Boc-ethylenediamine can be influenced by environmental factors. For instance, the reactions involving this compound are typically carried out under mild conditions . Additionally, the compound is typically stored in a refrigerated environment , suggesting that temperature could influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Alloc-N’-Boc-ethylenediamine typically involves the protection of ethylenediamine using Alloc and Boc groups. The process can be carried out under mild conditions, often involving the use of di-tert-butyl dicarbonate (Boc2O) for Boc protection and allyl chloroformate for Alloc protection. The reactions are usually performed in the presence of a base such as triethylamine to neutralize the generated acids .
Industrial Production Methods: Industrial production methods for N-Alloc-N’-Boc-ethylenediamine are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reactions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N-Alloc-N’-Boc-ethylenediamine undergoes various chemical reactions, including:
Substitution Reactions: The Alloc and Boc groups can be selectively removed under specific conditions to yield free amines, which can then participate in further substitution reactions.
Amidation Reactions: The compound can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions:
Deprotection: Alloc groups can be removed using palladium catalysts, while Boc groups are typically removed using acidic conditions such as trifluoroacetic acid.
Amidation: Common reagents include carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) and coupling agents like 1-hydroxybenzotriazole (HOBt).
Major Products:
Amides: Formed from amidation reactions.
Free Amines: Obtained after deprotection of Alloc and Boc groups.
Scientific Research Applications
N-Alloc-N’-Boc-ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. The protecting groups allow for selective reactions at different stages of synthesis.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amine groups during synthesis.
Comparison with Similar Compounds
N-Alloc-ethylenediamine: Similar to N-Alloc-N’-Boc-ethylenediamine but lacks the Boc protection on the second nitrogen atom.
N-Boc-ethylenediamine: Similar but only has the Boc protection on one nitrogen atom.
Uniqueness: N-Alloc-N’-Boc-ethylenediamine is unique due to the presence of both Alloc and Boc protecting groups, which provide orthogonal protection. This allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
prop-2-enyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-5-8-16-9(14)12-6-7-13-10(15)17-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEASCGTWRBLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
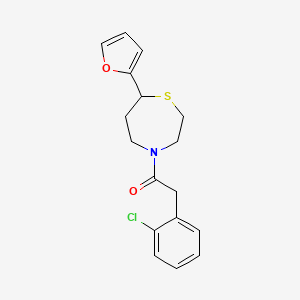
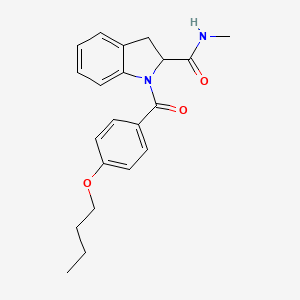
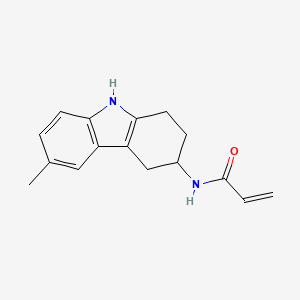

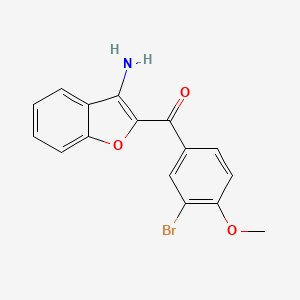
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2484363.png)
![2-(4-chlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2484364.png)
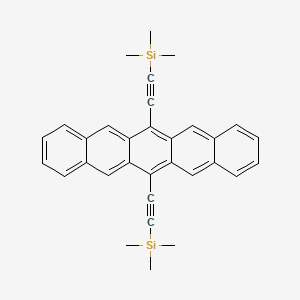
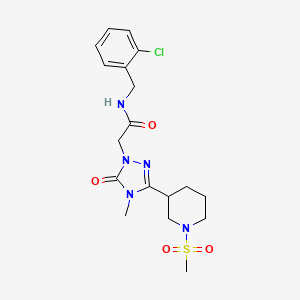
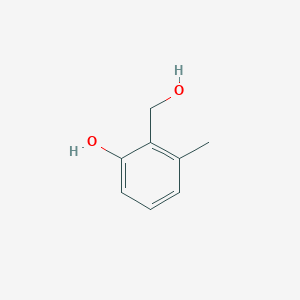


![ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2484375.png)
